
2-溴-3,4-二氟苯甲醚
描述
Synthesis Analysis
The synthesis of brominated and fluorinated compounds is often achieved through selective halogenation reactions. For example, the synthesis of 4-bromo-3-methylanisole through a continuous homogeneous bromination technology in a modular microreaction system is reported, which offers high selectivity and control over byproducts . Similarly, 1,3-dibromo-1,1-difluoro-2-propanone is used as a synthon for the preparation of bromodifluoromethyl thiazoles, demonstrating the utility of brominated synthons in constructing more complex molecules .
Molecular Structure Analysis
The molecular structure of halogenated compounds can be significantly influenced by the presence of halogen atoms. For instance, the crystal structures of dihydrogen hexafluorosilicate monohydrates of brominated anilines show that these structures are isostructural and that the presence of bromine affects the overall crystal packing . The effect of fluorination on the conformation of molecules is also noted, as seen in the case of 2,6-difluoroanisole, where the introduction of fluorine atoms changes the conformation from planar to perpendicular .
Chemical Reactions Analysis
Brominated and fluorinated compounds can undergo various chemical reactions, including photocatalytic reactions, as seen with 2-bromo-3,3,3-trifluoropropene, which participates in defluorinative reactions with N-aryl amino acids . The electrophilic reactivity of brominated compounds is also explored, with 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene undergoing reactions with various nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated compounds are often characterized by their reactivity and stability. The photodissociation dynamics of brominated alcohols, for example, provide insights into the bond dissociation energies and the influence of halogen atoms on these energies . The synthesis of [14C]-labeled bromobenzene derivatives also highlights the importance of selective bromination in controlling the properties of the final compounds .
科学研究应用
-
Pharmaceutical Research
-
Biochemical Research
-
Organic Synthesis
-
Material Science
-
Chemical Biology
-
Environmental Science
-
4-Bromo-3,5-difluoroanisole : This compound is used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases. It is also used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase .
-
2-Bromo-4,6-difluoroanisole : While specific applications aren’t mentioned, compounds like this are often used in organic synthesis, pharmaceutical research, and other fields .
安全和危害
2-Bromo-3,4-difluoroanisole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling it .
属性
IUPAC Name |
3-bromo-1,2-difluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMXYABVLJGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648643 | |
| Record name | 2-Bromo-3,4-difluoro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4-difluoroanisole | |
CAS RN |
935285-66-8 | |
| Record name | 2-Bromo-3,4-difluoro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,4-difluoro-1-methoxy-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

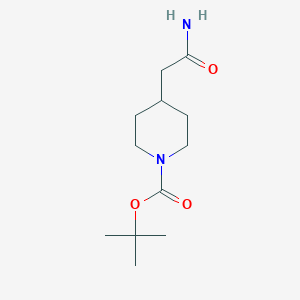
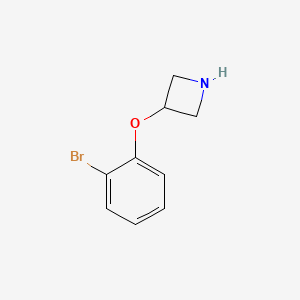


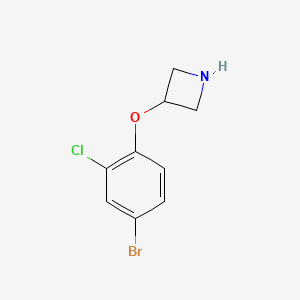
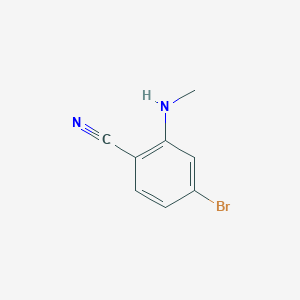
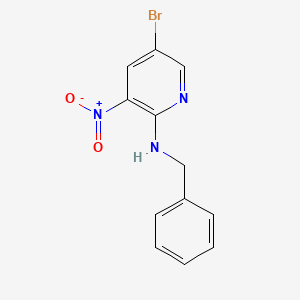
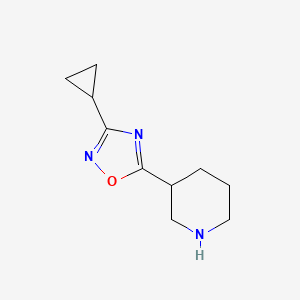

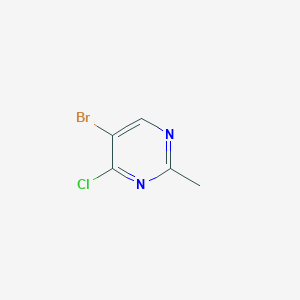



![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)